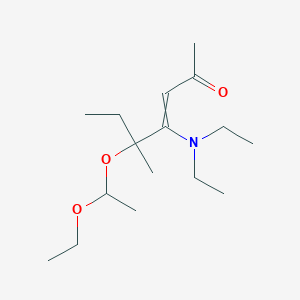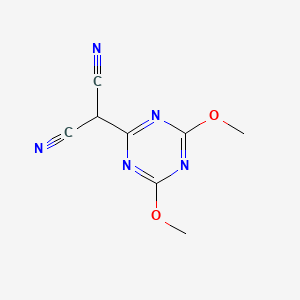![molecular formula C14H11NOS B14597900 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde CAS No. 61254-94-2](/img/structure/B14597900.png)
6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique structure combining a thieno-pyrrole core with a phenyl and a formyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms the thieno-pyrrole core, which can then be further functionalized to introduce the methyl and phenyl groups.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carboxylic acid.
Reduction: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-methanol.
Substitution: 6-Methyl-5-(nitrophenyl)-6H-thieno[2,3-b]pyrrole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Indoles share a similar heterocyclic structure and are known for their wide range of biological activities.
Thieno[2,3-b]pyrrole Derivatives: These compounds are isosteric analogs of indoles and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds have similar heterocyclic structures and are known for their antibacterial, antifungal, and antiviral activities.
Uniqueness: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thieno-pyrrole core with a phenyl and formyl group makes it a versatile building block for the synthesis of various bioactive molecules .
Eigenschaften
CAS-Nummer |
61254-94-2 |
|---|---|
Molekularformel |
C14H11NOS |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
6-methyl-5-phenylthieno[2,3-b]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H11NOS/c1-15-13(10-5-3-2-4-6-10)8-11-7-12(9-16)17-14(11)15/h2-9H,1H3 |
InChI-Schlüssel |
WXOWKIKUWIDQLA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1SC(=C2)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)

![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)




![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)

![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)

